molecular formula C18H21Cl3N4O B1150386 2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride CAS No. 956121-30-5

2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride

Cat. No. B1150386
CAS RN: 956121-30-5
M. Wt: 415.7
InChI Key: BGJFEKXALPJEGN-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride” is a PKD inhibitor that suppresses the proliferation and migration of four bladder cancer cell lines in vitro . It has a molecular formula of C18H21Cl3N4O and a molecular weight of 415.74.


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, which is a benzene ring fused with a 2-pyrimidinone ring . It also contains a 2-aminobutyl group and a 4-chlorophenol group.


Chemical Reactions Analysis

Quinazolinones, such as this compound, are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have been used in the synthesis of various compounds with antimicrobial, antitubercular, and antiviral activities .


Physical And Chemical Properties Analysis

This compound is a solid powder with a boiling point of 480.0±45.0°C at 760 mmHg and a density of 1.325±0.06 g/cm3 .

Scientific Research Applications

Cancer Therapeutics

PKD-IN-1: has been identified as a potential therapeutic agent in cancer treatment. PKD plays a crucial role in the regulation of tumor growth and progression. Inhibitors like PKD-IN-1 can suppress the proliferation and migration of cancer cells . For instance, in bladder cancer, PKD-IN-1 analogs have shown to block tumor growth by inducing G2/M cell cycle arrest .

Cardiovascular Research

In cardiovascular research, PKD-IN-1 helps in understanding the role of PKD in cardiomyocyte function, especially under conditions of oxidative stress . By inhibiting PKD, researchers can study the pathways involved in cardiac hypertrophy and failure, potentially leading to new treatments for heart diseases.

Drug Discovery Tools

PKD-IN-1 serves as a tool in drug discovery, providing a means to study the biological functions of PKD and its role in various diseases. It aids in the design and synthesis of new PKD inhibitors with improved specificity and potency .

Safety and Hazards

This compound is intended for research use only and is not to be used for therapeutic purposes or sold to patients .

Future Directions

Quinazolinones and their derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the treatment of conditions such as cancer and microbial infections .

properties

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGDWBLOLWOED-CURYUGHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PKD-IN-1 (dihydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Reactant of Route 2
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Reactant of Route 3
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Reactant of Route 6
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride

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